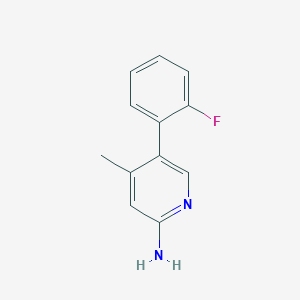
7-(2-fluorophenyl)-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family, characterized by its unique structure that includes a fluorophenyl group attached to the indole ring. Indoles are known for their diverse biological activities and are widely studied in various fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Friedel-Crafts Acylation: The reaction of 2-fluorobenzene with indole-3-carboxaldehyde in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired compound.
Palladium-Catalyzed Cross-Coupling: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the indole ring.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alkoxides are used, often in the presence of a base.
Major Products Formed:
Oxidation: 7-(2-Fluorophenyl)-1H-indole-3-carboxylic acid
Reduction: 7-(2-Fluorophenyl)-1H-indole-3-ol
Substitution: Various substituted indoles depending on the nucleophile used
科学的研究の応用
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is studied for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
7-(2-Fluorophenyl)-1H-indole-3-carbaldehyde is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 7-(2-chlorophenyl)-1H-indole-3-carbaldehyde, 7-(2-methoxyphenyl)-1H-indole-3-carbaldehyde
Uniqueness: The presence of the fluorine atom in the phenyl group imparts unique chemical and biological properties compared to its chloro- or methoxy-substituted counterparts.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
7-(2-fluorophenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-14-7-2-1-4-12(14)13-6-3-5-11-10(9-18)8-17-15(11)13/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTOHJJIPAMWPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC3=C2NC=C3C=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3',6-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7837809.png)







